molecular formula C15H13ClFNO2 B12182092 N-{2-[(2-chloro-6-fluorophenyl)methoxy]phenyl}acetamide

N-{2-[(2-chloro-6-fluorophenyl)methoxy]phenyl}acetamide

Cat. No.: B12182092
M. Wt: 293.72 g/mol
InChI Key: RQMPMTZPEKUPSX-UHFFFAOYSA-N
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Description

N-{2-[(2-chloro-6-fluorophenyl)methoxy]phenyl}acetamide is a chemical compound with a complex structure that includes both chloro and fluoro substituents on a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2-chloro-6-fluorophenyl)methoxy]phenyl}acetamide typically involves multiple steps. One common method includes the reaction of 2-chloro-6-fluoroaniline with acetic anhydride to form the corresponding acetamide. This intermediate is then reacted with 2-hydroxybenzyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and solvents that are recyclable and environmentally friendly is often considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2-chloro-6-fluorophenyl)methoxy]phenyl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines .

Scientific Research Applications

N-{2-[(2-chloro-6-fluorophenyl)methoxy]phenyl}acetamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-{2-[(2-chloro-6-fluorophenyl)methoxy]phenyl}acetamide exerts its effects involves interaction with specific molecular targets. For instance, as a thrombin inhibitor, it binds to the active site of thrombin, preventing the conversion of fibrinogen to fibrin, which is crucial for blood clot formation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of chloro and fluoro substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C15H13ClFNO2

Molecular Weight

293.72 g/mol

IUPAC Name

N-[2-[(2-chloro-6-fluorophenyl)methoxy]phenyl]acetamide

InChI

InChI=1S/C15H13ClFNO2/c1-10(19)18-14-7-2-3-8-15(14)20-9-11-12(16)5-4-6-13(11)17/h2-8H,9H2,1H3,(H,18,19)

InChI Key

RQMPMTZPEKUPSX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC=C1OCC2=C(C=CC=C2Cl)F

Origin of Product

United States

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